N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-14-10-12-15(13-11-14)29(26,27)24-17-7-3-2-6-16(17)20(25)23-21-22-18-8-4-5-9-19(18)28-21/h2-13,24H,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUWZNJSNFHWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. One common approach might include:
Formation of Benzothiazole Core: Starting with ortho-aminothiophenol and reacting it with carbon disulfide and an appropriate halogenating agent to form the benzothiazole core.
Sulfonamide Formation: Reacting 4-methylbenzenesulfonyl chloride with an amine to form the sulfonamide group.
Coupling Reaction: Finally, coupling the benzothiazole core with the sulfonamide derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include using continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Used in the synthesis of dyes, pigments, or as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. For instance, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. The exact pathways would depend on the biological context and the specific target.
Comparison with Similar Compounds
N-(1,3-Benzothiazol-2-yl)Benzamide [2-BTBA]
- Structure : Lacks the sulfonamido group; instead, it has a simple benzamide substituent.
- Synthesis: Produced via benzoylation of 2-aminobenzothiazole with benzoyl chloride .
- Crystallography: Monoclinic crystal system with lattice parameters $a = 5.9479(5)$ Å, $b = 16.8568(12)$ Å, $c = 11.9366(10)$ Å, and volume $= 1169.13(16)$ ų .
- Spectroscopy : FT-IR peaks at 3165 cm$^{-1}$ (N-H stretch) and 1552 cm$^{-1}$ (aromatic C=C stretch) .
N-(1,3-Benzothiazol-2-yl)-2-Fluorobenzamide [2-BTFBA]
- Structure : Features a fluorine atom at the ortho position of the benzamide ring.
- Impact of Fluorine : Enhances electronegativity, altering electronic distribution and intermolecular interactions.
- Crystallography : Larger unit cell volume (1195.61(9) ų) compared to 2-BTBA, attributed to fluorine-induced steric effects .
- Spectroscopy : N-H stretch at 3233 cm$^{-1}$ and aromatic C=C stretch at 1535 cm$^{-1}$ .
N-(1,3-Benzothiazol-2-yl)-2-(4-Methylbenzenesulfonamido)Benzamide
- Key Difference : Incorporates a sulfonamido group (-SO$_2$NH-) at the benzamide’s para position, which may improve solubility and binding affinity compared to 2-BTBA/2-BTFBA.
Sulfonamide-Containing Analogues
4-[Methyl(Phenyl)Sulfamoyl]-N-(1,3-Thiazol-2-yl)Benzamide
- Structure : Contains a methyl-phenyl sulfamoyl group instead of 4-methylbenzenesulfonamido.
N-(1-Azido-2-(Azidomethyl)Butan-2-yl)-4-Methylbenzenesulfonamide
N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)
- Structure : Benzamide linked to a dimethoxyphenethylamine group.
N-{(1,3-Benzo[d]Thiazol-2-yl)carbamothioyl}-Substituted Benzamides
- Structure : Thiourea (-NH-CS-NH-) instead of sulfonamido.
- Bioactivity : Exhibited moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria, with bioactivity scores (e.g., GPCR ligand: 0.45, kinase inhibitor: 0.32) .
Comparative Analysis of Key Properties
Physicochemical Properties
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in drug development.
- Molecular Formula : C14H12N2O2S2
- CAS Number : 19198-68-6
- Structure : The compound features a benzothiazole moiety linked to a sulfonamide group, which is known for enhancing biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes by binding to their active sites, thereby inhibiting their function. This mechanism is crucial for its antimicrobial and anticancer properties.
- Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism. Studies indicate that this compound can alter the expression of genes involved in cell growth and differentiation.
- Antimicrobial Activity : this compound has shown promising results against various bacterial strains, including multidrug-resistant pathogens like MRSA (Methicillin-resistant Staphylococcus aureus). Its mechanism involves targeting bacterial cell wall synthesis and disrupting cellular functions .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound could be developed into a new class of antibiotics targeting resistant strains .
Anticancer Activity
In cancer research, the compound has been evaluated for its ability to inhibit tumor cell proliferation. Studies have utilized various cell lines to assess cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 6.75 |
| HCC827 | 5.13 |
| NCI-H358 | 4.01 |
The results indicate that this compound shows potent antitumor activity, particularly against lung cancer cells .
Case Studies
A notable study investigated the effects of this compound on human lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems. The findings revealed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
